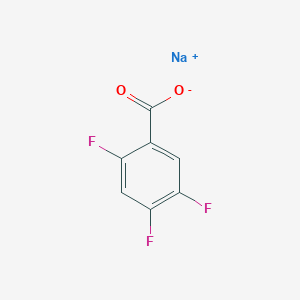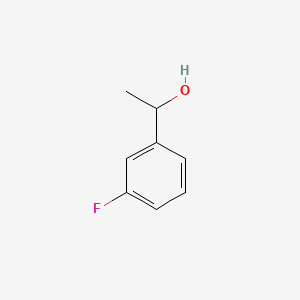![molecular formula C25H25F3O6S2 B7768494 tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt](/img/structure/B7768494.png)
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt is a chemical compound known for its role as a photoinitiator and photoacid generator. It is used in various applications, particularly in the field of photolithography and polymer chemistry. The compound has a molecular weight of 542.6 and is recognized for its ability to generate acid upon exposure to light, making it valuable in the production of microelectronic devices .
Métodos De Preparación
The synthesis of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt involves several steps. One common method includes the reaction of tert-butyl 2-(4-hydroxyphenoxy) acetate with diphenylsulfonium triflate in the presence of a base. The reaction is typically carried out under ambient temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, enabling the formation of polymers with specific properties.
Biology: Employed in the study of light-induced biological processes.
Medicine: Investigated for potential use in drug delivery systems where controlled release is triggered by light.
Industry: Utilized in the production of microelectronic devices, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt involves the generation of acid upon exposure to light. The photoinitiation process leads to the cleavage of the sulfonium group, releasing a proton and forming a reactive intermediate. This intermediate can then initiate polymerization or other chemical reactions. The molecular targets and pathways involved include the activation of monomers and the formation of polymer chains .
Comparación Con Compuestos Similares
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt is unique compared to other photoinitiators and photoacid generators due to its specific structure and reactivity. Similar compounds include:
Diphenyliodonium salts: Used as photoinitiators but have different reactivity profiles.
Triarylsulfonium salts: Similar in function but may differ in terms of efficiency and by-products formed. The uniqueness of this compound lies in its ability to generate acid efficiently and its compatibility with various polymerization systems.
Propiedades
IUPAC Name |
tert-butyl 2-[4-[diphenyl(trifluoromethylsulfonyloxy)-λ4-sulfanyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3O6S2/c1-24(2,3)33-23(29)18-32-19-14-16-22(17-15-19)35(20-10-6-4-7-11-20,21-12-8-5-9-13-21)34-36(30,31)25(26,27)28/h4-17H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJISFDHJOINFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)S(C2=CC=CC=C2)(C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dichlorophenyl)-2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine](/img/structure/B7768420.png)
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7768434.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7768437.png)



![[4-Fluoro-2-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768474.png)






